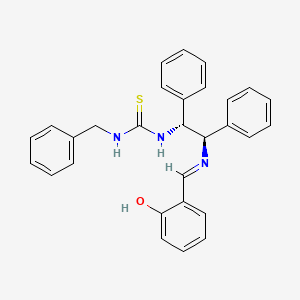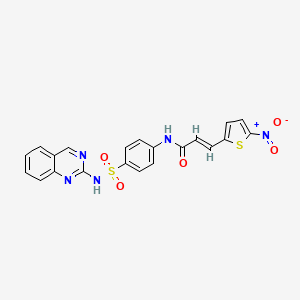
Mlkl-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mlkl-IN-7 is a small molecule inhibitor specifically designed to target the mixed lineage kinase domain-like protein (MLKL). MLKL is a crucial mediator in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory and neurodegenerative diseases. This compound has garnered significant interest due to its potential therapeutic applications in modulating necroptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity against MLKL. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The goal is to produce this compound in sufficient quantities for preclinical and clinical studies.
Analyse Des Réactions Chimiques
Types of Reactions
Mlkl-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Applications De Recherche Scientifique
Mlkl-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the necroptosis pathway and the role of MLKL in cell death.
Biology: Employed in cellular assays to investigate the effects of MLKL inhibition on cell viability and necroptosis.
Medicine: Potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative disorders.
Industry: Utilized in drug discovery and development programs aimed at identifying new necroptosis inhibitors.
Mécanisme D'action
Mlkl-IN-7 exerts its effects by binding to the mixed lineage kinase domain-like protein (MLKL), thereby inhibiting its activity. MLKL is a key effector in the necroptosis pathway, and its activation involves phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound prevents this process by blocking MLKL activation and subsequent membrane translocation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Necrostatin-1: An inhibitor of receptor-interacting protein kinase 1 (RIPK1), another key player in the necroptosis pathway.
GSK’872: A selective inhibitor of receptor-interacting protein kinase 3 (RIPK3).
NSA: A small molecule inhibitor targeting MLKL, similar to Mlkl-IN-7.
Uniqueness
This compound is unique in its high specificity for MLKL, making it a valuable tool for dissecting the necroptosis pathway. Unlike other inhibitors that target upstream kinases like RIPK1 and RIPK3, this compound directly inhibits the terminal effector of necroptosis, providing a more targeted approach to modulating this cell death pathway .
Propriétés
Formule moléculaire |
C21H15N5O5S2 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(E)-3-(5-nitrothiophen-2-yl)-N-[4-(quinazolin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H15N5O5S2/c27-19(11-7-16-8-12-20(32-16)26(28)29)23-15-5-9-17(10-6-15)33(30,31)25-21-22-13-14-3-1-2-4-18(14)24-21/h1-13H,(H,23,27)(H,22,24,25)/b11-7+ |
Clé InChI |
URTZWFXYHGBPQY-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
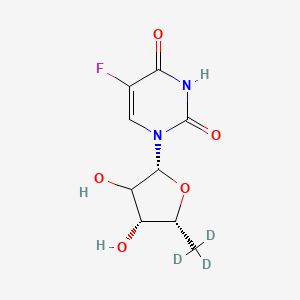
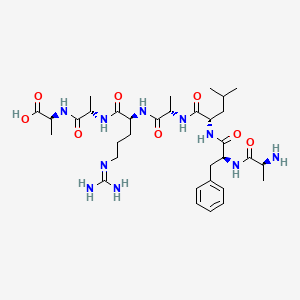
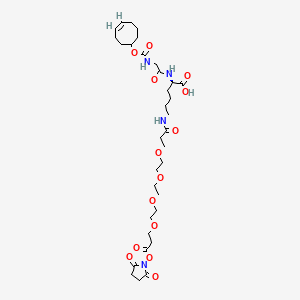
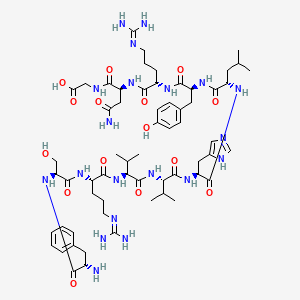
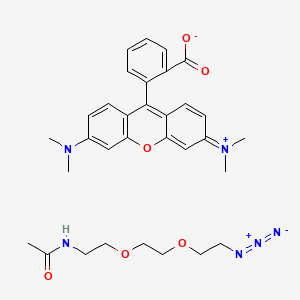
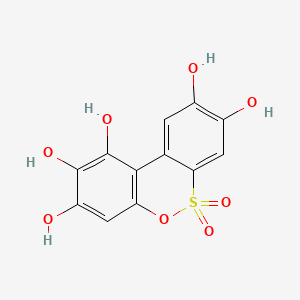
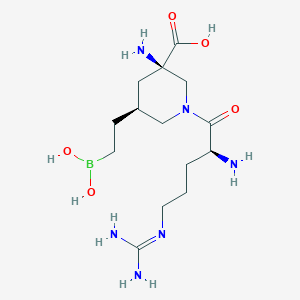
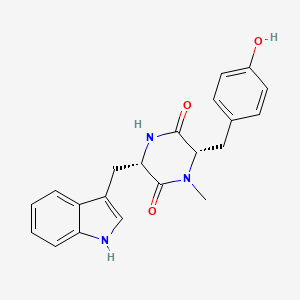
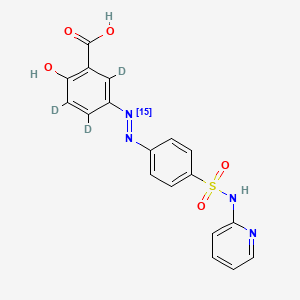
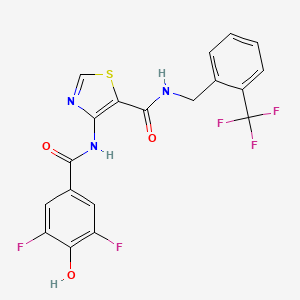
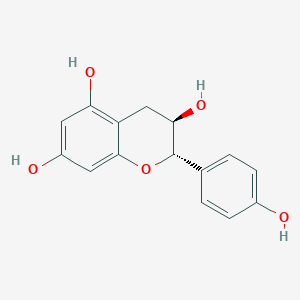
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
